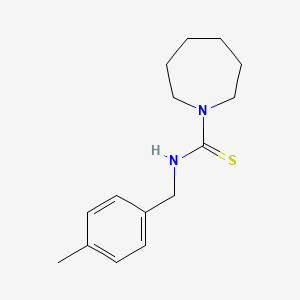

N-(4-methylbenzyl)-1-azepanecarbothioamide

Übersicht

Beschreibung

N-(4-methylbenzyl)-1-azepanecarbothioamide, also known as CTAM, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in various fields, including pharmacology, biochemistry, and neuroscience.

Wissenschaftliche Forschungsanwendungen

Photochemical and Thermal Rearrangement

The study by Lattes et al. (1982) explores the photochemical and thermal rearrangement of oxaziridines, providing insights into the behavior of related compounds such as N-(4-methylbenzyl)-1-azepanecarbothioamide in similar reactions. This research sheds light on the stereoelectronic control theory and offers a deeper understanding of the regioselectivities observed in these rearrangements, which could have implications for the synthesis and application of this compound in various chemical processes (Lattes et al., 1982).

Azepinones Synthesis

Research conducted by Cui et al. (2013) demonstrates the use of vinylcarbenoids in Rh(III)-catalyzed C–H activation and [4 + 3] cycloaddition with benzamides to access azepinones. This transformation highlights the mild reaction conditions and high efficiency of the process, which could be applicable to the synthesis or modification of this compound, potentially opening new avenues for its application in medicinal chemistry and material science (Cui et al., 2013).

Corrosion Inhibition

The study by Zaidon et al. (2021) on the adsorption and corrosion inhibition properties of thiosemicarbazone derivatives for mild steel in acidic media provides a foundation for understanding the potential applications of this compound in corrosion inhibition. The research highlights the role of molecular structure in enhancing adsorption abilities, which is crucial for developing effective corrosion inhibitors. This could suggest the utility of this compound in protective coatings and materials engineering (Zaidon et al., 2021).

Material Science Applications

The work by Zhao et al. (2012) on o-Nitrobenzyl alcohol derivatives highlights the importance of photolabile groups in polymer and material science, offering a perspective on the potential use of this compound in the development of novel materials with tunable properties via irradiation. This research emphasizes the versatility of such compounds in altering polymer properties, which could extend to this compound for applications in smart materials and responsive systems (Zhao et al., 2012).

Eigenschaften

IUPAC Name |

N-[(4-methylphenyl)methyl]azepane-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2S/c1-13-6-8-14(9-7-13)12-16-15(18)17-10-4-2-3-5-11-17/h6-9H,2-5,10-12H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAMIPSCPKKICH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=S)N2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-tert-butylbenzyl)-4-[(4-sec-butylphenyl)sulfonyl]piperazine](/img/structure/B4626152.png)

![1-(4-chlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4626164.png)

![N-(1-methylbutyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4626174.png)

![4-{[7-methoxy-2-(phenylthio)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4626196.png)

![1-(4-fluorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine](/img/structure/B4626198.png)

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4626205.png)

![2-{[(5-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-ethyl-1H-pyrazol-4-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4626216.png)

![N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4626221.png)

![{[3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile](/img/structure/B4626222.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-4-phenyl-1-piperazinecarbothioamide](/img/structure/B4626230.png)